DMTR-biotin-PEG2-amine DMTR-biotin-PEG2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13669297
InChI: InChI=1S/C37H48N4O6S/c1-44-30-16-12-28(13-17-30)37(27-8-4-3-5-9-27,29-14-18-31(45-2)19-15-29)41-32-26-48-33(35(32)40-36(41)43)10-6-7-11-34(42)39-21-23-47-25-24-46-22-20-38/h3-5,8-9,12-19,32-33,35H,6-7,10-11,20-26,38H2,1-2H3,(H,39,42)(H,40,43)/t32-,33-,35-/m0/s1
SMILES:
Molecular Formula: C37H48N4O6S
Molecular Weight: 676.9 g/mol

DMTR-biotin-PEG2-amine

CAS No.:

Cat. No.: VC13669297

Molecular Formula: C37H48N4O6S

Molecular Weight: 676.9 g/mol

* For research use only. Not for human or veterinary use.

DMTR-biotin-PEG2-amine -

Specification

Molecular Formula C37H48N4O6S
Molecular Weight 676.9 g/mol
IUPAC Name 5-[(3aR,6S,6aS)-3-[bis(4-methoxyphenyl)-phenylmethyl]-2-oxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl]-N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]pentanamide
Standard InChI InChI=1S/C37H48N4O6S/c1-44-30-16-12-28(13-17-30)37(27-8-4-3-5-9-27,29-14-18-31(45-2)19-15-29)41-32-26-48-33(35(32)40-36(41)43)10-6-7-11-34(42)39-21-23-47-25-24-46-22-20-38/h3-5,8-9,12-19,32-33,35H,6-7,10-11,20-26,38H2,1-2H3,(H,39,42)(H,40,43)/t32-,33-,35-/m0/s1
Standard InChI Key ZTPCNVAQEFFVHU-BVPJJHLOSA-N
Isomeric SMILES COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)N4[C@H]5CS[C@H]([C@H]5NC4=O)CCCCC(=O)NCCOCCOCCN
Canonical SMILES COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)N4C5CSC(C5NC4=O)CCCCC(=O)NCCOCCOCCN

Introduction

Structural and Chemical Properties of DMTR-Biotin-PEG2-Amine

DMTR-biotin-PEG2-amine (CAS: 2740435-17-8) is characterized by the molecular formula C₃₇H₄₈N₄O₆S and a molecular weight of 676.9 g/mol. The compound’s architecture comprises three distinct functional regions:

  • Biotin moiety: A vitamin-derived component with high affinity for streptavidin and avidin (dissociation constant Kd ≈ 10⁻¹⁵ M) .

  • PEG2 spacer: A two-unit polyethylene glycol chain that enhances hydrophilicity, flexibility, and solubility in aqueous media .

  • Primary amine group: A reactive terminal group enabling conjugation via carbodiimide crosslinkers like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

The PEG2 spacer’s role is critical in mitigating steric interference during streptavidin binding, ensuring efficient interaction even when biotin is attached to large biomolecules . Additionally, the amine group’s reactivity allows for covalent attachment to carboxylates, phosphates, or other electrophilic groups, making DMTR-biotin-PEG2-amine a versatile tool for biotinylation .

Table 1: Key Chemical Properties of DMTR-Biotin-PEG2-Amine

PropertyValueSource
Molecular FormulaC₃₇H₄₈N₄O₆S
Molecular Weight676.9 g/mol
CAS Number2740435-17-8
SolubilityWater, DMSO, DMF
Storage Conditions-20°C, desiccated, dark

Synthesis and Manufacturing Considerations

While detailed synthetic protocols for DMTR-biotin-PEG2-amine are proprietary, general bioconjugation principles provide insight into its production. The synthesis typically involves:

  • Biotin activation: Functionalization of biotin with a PEG2 spacer using esterification or amidation reactions.

  • Amine group incorporation: Introduction of the terminal amine via nucleophilic substitution or reductive amination .

  • Purification: Chromatographic techniques (e.g., HPLC) to achieve >95% purity, as confirmed by NMR and mass spectrometry .

Challenges in synthesis include maintaining the stability of the acid-labile DMTR (dimethoxytrityl) protecting group and ensuring consistent spacer length during PEG polymerization. Industrial-scale production often employs solid-phase synthesis to optimize yield and reproducibility .

Applications in Biochemical Research

DMTR-biotin-PEG2-amine’s utility spans multiple domains of life sciences:

Protein Biotinylation and Detection

The compound is extensively used to label proteins for assays such as ELISA and western blotting. For example, conjugation of DMTR-biotin-PEG2-amine to antibodies enables ultrasensitive detection via streptavidin-horseradish peroxidase (HRP) complexes . The PEG2 spacer ensures that biotin remains accessible despite the antibody’s large size .

Nucleic Acid Labeling

In molecular biology, DMTR-biotin-PEG2-amine facilitates 5’-end labeling of DNA and RNA probes. The amine group reacts with phosphorylated nucleotides in the presence of EDC, allowing for the creation of biotinylated primers used in next-generation sequencing .

Surface Functionalization

The amine group enables covalent attachment to carboxylated surfaces (e.g., microplates, nanoparticles), creating streptavidin-coated platforms for high-throughput screening . This application is pivotal in drug discovery and diagnostic array development.

Comparative Analysis with Analogous Biotin-PEG Reagents

DMTR-biotin-PEG2-amine belongs to a broader class of biotin-PEG-amine compounds. Key distinctions from analogs include:

Table 2: Comparison of Biotin-PEG-Amine Derivatives

CompoundPEG LengthMolecular WeightUnique FeatureApplication
DMTR-biotin-PEG2-aminePEG2676.9 g/molDMTR protection groupAcid-sensitive conjugations
Biotin-PEG2-aminePEG2330.45 g/molShorter backboneGeneral-purpose labeling
EZ-Link Amine-PEG2-BiotinPEG2469.5 g/molEnhanced water solubilityCell-surface biotinylation
Biotin-PEG4-aminePEG4458.5 g/molExtended spacerReduced steric hindrance

The DMTR variant’s protective group makes it suitable for applications requiring selective deprotection under mild acidic conditions, a feature absent in simpler analogs like Biotin-PEG2-amine . Conversely, EZ-Link Amine-PEG2-Biotin’s optimized solubility profile favors cell-impermeant applications .

Challenges and Future Perspectives

Future Innovations

  • PEG Spacer Optimization: Development of longer PEG chains (e.g., PEG4) to further reduce steric effects in complex assays .

  • Click Chemistry Compatibility: Integration of azide or alkyne groups for copper-free bioorthogonal reactions .

  • Thermostable Variants: Engineering heat-resistant analogs for point-of-care diagnostics in resource-limited settings .

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